molecular formula C23H28N2O4 B2926407 N-cyclohexyl-2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetamide CAS No. 898441-20-8

N-cyclohexyl-2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetamide

Cat. No.: B2926407
CAS No.: 898441-20-8
M. Wt: 396.487
InChI Key: QXQRJTIEPQJKJJ-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetamide is a useful research compound. Its molecular formula is C23H28N2O4 and its molecular weight is 396.487. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Properties

N-cyclohexyl-2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetamide, due to its complex molecular structure, has been the subject of various scientific studies focusing on its synthesis, properties, and applications in medicinal chemistry. A landmark study on the synthesis and properties of praziquantel, a compound with excellent anthelmintic activity against Schistosomes and Cestodes, provides foundational knowledge on related compounds. This study underscores the chemical ingenuity required to develop novel therapeutic agents (Seubert, Pohlke, & Loebich, 1977).

Structural and Chemical Properties

Research on the structural aspects and properties of salt and inclusion compounds of related amides, such as N-cyclohexyl-2-(quinolin-8-yloxy) acetamide, has provided insights into their potential applications. These compounds' ability to form gels and crystalline solids under different conditions highlights the importance of their structural properties in designing drug delivery systems (Karmakar, Sarma, & Baruah, 2007).

Green Synthesis Approaches

The environmentally benign synthesis of intermediates and derivatives of related compounds demonstrates the shift towards sustainable chemistry practices in pharmaceutical manufacturing. The use of deep eutectic solvents (DES) for efficient, green synthesis routes showcases the industry's commitment to reducing its environmental footprint (Dhawle & Goswami-Giri, 2019).

Molecular Docking and Biological Evaluation

A study on the synthesis, characterization, and biological evaluation of a novel polyhydroquinoline core moiety underscores the compound's relevance in drug discovery. The in silico molecular docking and in vitro activities against various pathogens suggest its potential as a lead compound for developing new therapeutic agents (Sapariya et al., 2017).

Catalysis in Organic Synthesis

The Rh(III)-catalyzed synthesis of multisubstituted isoquinoline and pyridine N-oxides from oximes and diazo compounds illustrates the application of this compound in facilitating complex organic reactions. This research highlights the role of catalysts in enhancing reaction efficiency and selectivity, opening up new avenues in synthetic organic chemistry (Shi et al., 2013).

Properties

IUPAC Name

N-cyclohexyl-2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c26-21-12-20(14-25-11-10-17-6-4-5-7-18(17)13-25)28-15-22(21)29-16-23(27)24-19-8-2-1-3-9-19/h4-7,12,15,19H,1-3,8-11,13-14,16H2,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQRJTIEPQJKJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.